

DPDPE TFA: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine(2,5)]-enkephalin, commonly known as DPDPE, is a pioneering synthetic opioid peptide renowned for its high selectivity as an agonist for the delta (δ)-opioid receptor. Its cyclic structure, formed by a disulfide bond between two D-penicillamine residues, confers significant resistance to enzymatic degradation compared to its linear endogenous counterparts, the enkephalins. This guide provides a comprehensive technical overview of DPDPE, focusing on its trifluoroacetate (TFA) salt form, which is a common counterion resulting from its synthetic preparation and purification. We will delve into its binding affinity, functional activity, downstream signaling pathways, and the experimental protocols used for its characterization.

Note on the Trifluoroacetate (TFA) Salt: DPDPE is often supplied as a TFA salt, a consequence of the use of trifluoroacetic acid in solid-phase peptide synthesis and purification. While frequently used, it is important for researchers to be aware that the TFA counterion can potentially influence the physicochemical properties and biological activity of peptides.[1][2][3] [4][5] For sensitive biological assays, conversion to a more biologically inert salt form, such as hydrochloride, may be considered. However, the majority of the literature cited herein utilizes the TFA salt or does not specify the salt form, suggesting that for many applications, its effects are not considered prohibitive.



Chemical Properties

Property	Value	Reference
IUPAC Name	L-tyrosyl-3-mercapto-D- valylglycyl-L-phenylalanyl-3- mercapto-D-valine, cyclic (2 → 5)-disulfide, trifluoroacetate salt	[6]
Synonyms	[D-Pen2,D-Pen5]Enkephalin	[6]
Molecular Formula	C30H39N5O7S2 • XCF3COOH	[6]
Molecular Weight (Free Base)	645.8 g/mol	[7]
Appearance	Lyophilized powder	[6]
Solubility	Soluble in water to 1 mg/ml	[6]
Storage	Store at -20°C	[7]

In Vitro Pharmacology: Binding Affinity and Selectivity

DPDPE exhibits a strong binding affinity and remarkable selectivity for the δ -opioid receptor over the μ -opioid and κ -opioid receptors. This selectivity has made it an invaluable tool for elucidating the physiological roles of the δ -opioid system.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled compound of interest (in this case, DPDPE) from cell membranes expressing the receptor. The affinity is commonly expressed as the inhibition constant (Ki).



Receptor	Radioliga nd	Preparati on	Ki (nM)	Selectivit y (μ/δ)	Selectivit y (κ/δ)	Referenc e
δ-Opioid	[3H]DPDP E	Rat Brain Homogena tes	2.7	-	-	[8]
μ-Opioid	[3H]DAMG O	Rat Brain Homogena tes	713	264	-	[8]
к-Opioid	[3H]U- 69,593	Rat Brain Homogena tes	>1,500	-	>555	[8]
δ-Opioid	[3H]pCl- DPDPE	Monkey Brain Membrane s	1.4	-	-	[3]

In Vitro Functional Activity

The agonist activity of DPDPE at the δ -opioid receptor is assessed through various functional assays that measure the downstream consequences of receptor activation.

GTPyS Binding Assay

The binding of a non-hydrolyzable GTP analog, [35S]GTPyS, to G proteins is an early event following GPCR activation and serves as a direct measure of agonist-induced G protein coupling.

Assay	Preparation	EC50 (nM)	Reference
[35S]GTPyS Binding	Not Specified	0.68	[9]

cAMP Inhibition Assay

δ-Opioid receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



Assay	Cell Line	IC50 (nM)	Reference
cAMP Inhibition	HEK293 cells expressing DOR	Data not explicitly provided, but DPDPE is a potent inhibitor.	[10]

Mouse Vas Deferens (MVD) Assay

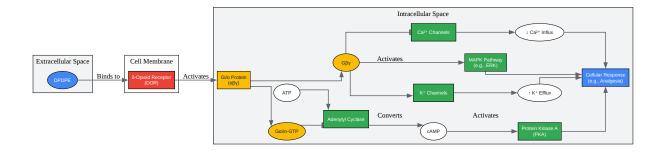
The mouse vas deferens is a classic isolated tissue preparation rich in δ -opioid receptors. Agonists at these receptors inhibit electrically stimulated contractions of the tissue.

Assay	Preparation	EC50 (nM)	Reference
Inhibition of Electrically Stimulated	Mouse Vas Deferens	5.2	[4][7][10]
Contractions	Modes vas Belefelis	0.2	[.][.][+ ~]

Delta-Opioid Receptor Signaling Pathway

Activation of the δ -opioid receptor by DPDPE initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.





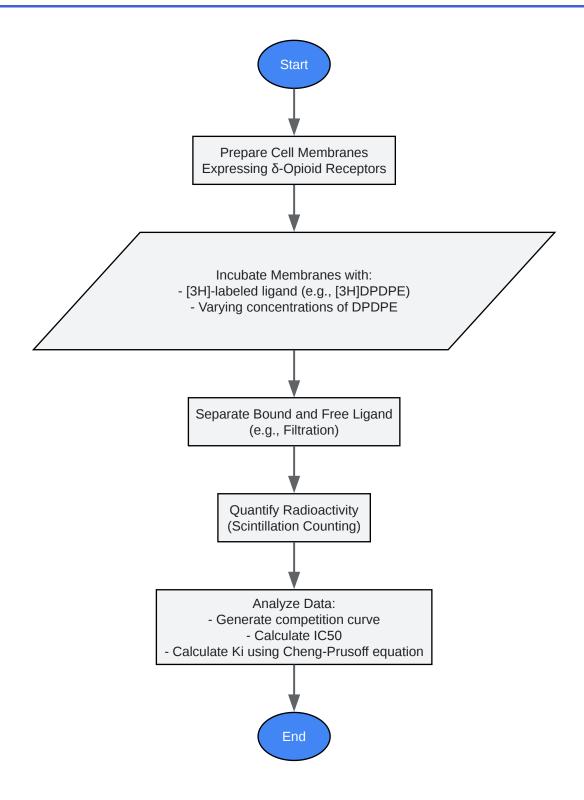
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Caption: DPDPE binding to the δ -opioid receptor activates Gi/o proteins, leading to downstream signaling cascades.

Experimental ProtocolsRadioligand Displacement Assay Workflow

This workflow outlines the general steps for a competitive radioligand binding assay to determine the Ki of DPDPE.





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Caption: Workflow for determining the binding affinity of DPDPE using a radioligand displacement assay.

Detailed Protocol: Radioligand Displacement Assay



- Membrane Preparation: Homogenize tissues (e.g., rat brain) or cells expressing the δ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer.
 - \circ A fixed concentration of a radiolabeled δ -opioid receptor ligand (e.g., [3H]DPDPE).
 - Increasing concentrations of unlabeled DPDPE TFA.
 - The prepared cell membrane suspension.
- Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[11]
- Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
- Quantification: Add scintillation cocktail to the filters and quantify the amount of bound radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the DPDPE concentration to generate a competition curve. Determine the IC50 value (the concentration of DPDPE that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacology

DPDPE TFA has been shown to exert various effects in vivo, most notably analgesia. These effects are typically evaluated in rodent models using specific behavioral tests.

In Vivo Analgesic Effects



Animal Model	Test	Route of Administrat ion	Dose	Effect	Reference
Rat	Formalin Test	Intravenous	1-10 µg	Dose- dependent reduction in paw licking and lifting	[8]
Rat	Maximal Electroshock (MES)	Intravenous	140 nmol	Blocks tonic hindlimb extension	[8]
Mouse	Tail Flick Test	Intracerebrov entricular (i.c.v.)	4.5 nmol	Increased latency to tail withdrawal	[12]
Mouse	Hot Plate Test	Intracerebrov entricular (i.c.v.)	23 nmol	Slightly active up to 45 minutes	[13]

Experimental Protocols for In Vivo Analgesia

Preparation of **DPDPE TFA** for Injection: **DPDPE TFA** is typically dissolved in sterile saline or an appropriate vehicle for in vivo administration. The concentration is adjusted based on the desired dose and the volume to be administered.

Intracerebroventricular (i.c.v.) Injection in Mice:

- Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
- Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
- Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., relative to bregma).



- Injection: Slowly inject the DPDPE TFA solution into the lateral ventricle using a microsyringe.[5]
- Post-operative Care: Suture the incision and allow the mouse to recover from anesthesia.
 Provide appropriate post-operative care.

Behavioral Tests for Analgesia:

- Hot Plate Test: This test measures the latency of the animal's response to a thermal stimulus.[6][14] The animal is placed on a heated plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded.[6] A longer latency indicates an analgesic effect.
- Tail Flick Test: This test also assesses the response to a thermal stimulus.[2][14] A beam of light is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured.[2] An increased latency suggests analgesia.
- Formalin Test: This test models both acute and inflammatory pain. A dilute solution of formalin is injected into the animal's paw, and the time spent licking or biting the injected paw is recorded in two phases: an early, acute phase and a later, inflammatory phase. A reduction in this behavior indicates an analgesic effect.[14]

Conclusion

DPDPE TFA is a highly selective and potent agonist of the δ -opioid receptor, making it an indispensable tool in opioid research. Its stability and well-characterized in vitro and in vivo profiles have solidified its role in investigating the physiological and pathological functions of the δ -opioid system. This guide has provided a detailed overview of its properties and the experimental methodologies used to study it, offering a valuable resource for researchers in pharmacology and drug development. It is crucial, however, for researchers to consider the potential influence of the TFA counterion in their experimental design and interpretation of results.

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